molecular formula C10H13FN2O B12121591 Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- CAS No. 864273-35-8

Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-

Cat. No.: B12121591
CAS No.: 864273-35-8
M. Wt: 196.22 g/mol
InChI Key: HMSHUELZADJLEA-UHFFFAOYSA-N
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Description

The compound "Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-" features a 2-aminoacetamide backbone linked to a 2-(4-fluorophenyl)ethyl group. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability and modulate electronic properties .

Properties

CAS No.

864273-35-8

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14)

InChI Key

HMSHUELZADJLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CN)F

Origin of Product

United States

Preparation Methods

Coupling of Protected Glycine Derivatives with 4-Fluorophenethylamine

The most widely applicable method involves coupling 2-(4-fluorophenyl)ethylamine with a protected glycine derivative. This approach ensures regioselective amide bond formation while preserving the α-amino group.

Procedure :

  • Protection of Glycine : Glycine is protected at the α-amino position using tert-butoxycarbonyl (Boc) anhydride in a basic aqueous medium, yielding Boc-glycine.

  • Activation of Carboxylic Acid : Boc-glycine is activated using thionyl chloride (SOCl₂) to form Boc-glycine acyl chloride.

  • Amide Coupling : The acyl chloride is reacted with 2-(4-fluorophenyl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, forming Boc-protected 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product.

Key Advantages :

  • High purity (>95% by HPLC).

  • Scalable for industrial production.

Challenges :

  • Requires stringent anhydrous conditions during acylation.

Nucleophilic Substitution Using 2-Chloroacetamide

An alternative route employs 2-chloroacetamide as an electrophilic intermediate, leveraging nucleophilic substitution by 2-(4-fluorophenyl)ethylamine.

Procedure :

  • Reaction Setup : 2-Chloroacetamide is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

  • Amine Addition : 2-(4-fluorophenyl)ethylamine is added dropwise, and the mixture is heated to 80°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Key Advantages :

  • Avoids protection/deprotection steps.

  • Suitable for small-scale synthesis.

Challenges :

  • Lower yields (∼60%) due to competing hydrolysis of 2-chloroacetamide.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal conditions vary by method:

Parameter Coupling Method Substitution Method
Solvent DichloromethaneDimethylformamide
Base TriethylaminePotassium carbonate
Temperature 0–25°C80°C
Yield 85–92%55–65%

Catalytic Enhancements

  • Coupling Reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves coupling efficiency to >90%.

  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes in substitution reactions.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.27–7.20 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 3.78 (s, 2H, CH₂CO), 3.35 (q, J = 6.8 Hz, 2H, NHCH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ar), 1.81 (s, 2H, NH₂).

  • Mass Spectrometry :

    • ESI-MS : m/z 197.1 [M+H]⁺ (calculated for C₁₀H₁₃FN₂O: 196.22).

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water gradient).

  • Melting Point : 142–144°C .

Chemical Reactions Analysis

Hydrolysis

The amide group undergoes hydrolysis in acidic or basic conditions to form carboxylic acids or their salts.

  • Acidic Hydrolysis : HCl/H₂O at 60°C yields 2-amino-N-[2-(4-fluorophenyl)ethyl]acetic acid .

  • Basic Hydrolysis : NaOH/ethanol produces sodium salts of the acid .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The fluorophenyl group participates in reactions with nucleophiles (e.g., amines) under basic conditions, forming substituted aromatic derivatives .

  • Aliphatic Substitution : The ethyl linkage undergoes alkylation or acylation, as seen in the synthesis of dual p38α MAPK/PDE-4 inhibitors .

Oxidation/Reduction

  • Oxidation : Amide groups are oxidized to nitro derivatives using H₂O₂/AcOH .

  • Reduction : Amino groups are reduced to imines or amines via NaBH₄ or LiAlH₄ .

Oxidation Products

ProductReaction ConditionsReference
Nitroso DerivativesH₂O₂/AcOH, 25°C
Nitro DerivativesKMnO₄, H₂O, 80°C

Substitution Products

ProductReaction TypeReference
Imidazole DerivativesCondensation with aldehydes
Pyrrolidine DerivativesAlkylation with piperidine

Mechanism of Action

The compound interacts with biological targets via:

  • Enzyme Inhibition : Dual p38α MAPK/PDE-4 inhibition, as observed in CBS-3595 analogues .

  • Receptor Binding : Fluorophenyl groups enhance lipophilicity, facilitating membrane permeability .

Biological Activity Comparison

ParameterValue (μM)Reference
p38α MAPK Inhibition (IC₅₀)0.71 ± 0.47
PDE-4 Inhibition (IC₅₀)1.2 ± 0.3

Comparison with Analogues

CompoundFluorine PositionMAPK Inhibition (IC₅₀, μM)Reference
2-Amino-N-(4-chlorophenyl)acetamidePara-chloro1.5 ± 0.2
2-Amino-N-(4-fluorophenyl)acetamidePara-fluoro0.71 ± 0.47

This compound’s fluorine substitution enhances stability and biological activity, making it a critical intermediate in drug design . Its reactivity profile supports diverse applications in inflammation and central nervous system disorders.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have focused on the synthesis of derivatives related to acetamide compounds for their potential anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their efficacy in treating epilepsy. The research indicated that modifications in the chemical structure significantly influenced their activity against seizures induced by maximal electroshock and pentylenetetrazole models in animal studies. Notably, certain derivatives demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .

Case Study: Anticonvulsant Screening

  • Study Design : Compounds were tested using standard animal models.
  • Results : Several derivatives showed promising results in reducing seizure activity.
  • : Structural modifications can enhance anticonvulsant efficacy.

Antimicrobial Properties

Acetamide derivatives have also been explored for their antimicrobial activities, particularly against Mycobacterium tuberculosis. A study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds that exhibited potent antitubercular activities with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The most effective derivative had an MIC of 4 μg/mL against both standard and rifampin-resistant strains of M. tuberculosis .

Data Table: Antimicrobial Activity

CompoundTarget PathogenMIC (μg/mL)Notes
3mM. tuberculosis H37Rv4Effective against rifampin-resistant strains
Various tumor cell lines>64No significant cytotoxicity observed

Case Study: Antimicrobial Evaluation

  • Method : Microdilution method was used to assess activity.
  • Findings : Compounds showed significant efficacy without cytotoxic effects on normal cells.
  • Implication : These compounds could lead to new treatments for drug-resistant tuberculosis.

Antitumor Activity

The structural characteristics of acetamide derivatives suggest potential antitumor properties. Research has indicated that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). The presence of electron-donating groups was found to significantly influence cytotoxicity, suggesting that similar compounds may exhibit enhanced antitumor activity .

Data Table: Antitumor Activity

Activity TypeTarget Cell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Case Study: Cytotoxicity Assays

  • Study Overview : Evaluated the effects of acetamide derivatives on cancer cell lines.
  • Results : Enhanced cytotoxicity linked to specific structural features.
  • : Potential for development into effective cancer therapeutics.

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight logP Key Properties/Biological Notes Reference
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) Ethoxyphenyl group at acetamide C2 C₁₈H₂₀FNO₂ 301.36 2.74 Moderate lipophilicity; used in solubility studies
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide Chloro substituent at acetamide C2 C₁₀H₁₁ClFNO 215.65 ~2.7* Reactive intermediate; potential leaving group for further synthesis
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring at acetamide N C₁₅H₁₁FN₂OS 298.33 N/A Enhanced π-π stacking; targets enzyme active sites
LBJ-01 (Cyanopyridine derivative) 3-Cyanopyridinyloxy group at acetamide C2 C₁₄H₁₁FN₂O₂ 274.25 N/A IDO1 inhibitor; cyanopyridine enhances binding affinity
UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) Bromophenyl and fluorophenyl groups C₁₇H₁₇BrFN₂O 380.24 N/A Improved metabolic stability; sleep-inducing effects in rodents
2-Amino-N-(4-nitrophenyl)acetamide Nitrophenyl group at acetamide N C₈H₉N₃O₃ 195.18 ~1.5* Electron-withdrawing nitro group; tested for COX2 inhibition

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s logP (~2.7, inferred from analogs) is comparable to chloro and ethoxy derivatives but lower than benzothiazole-containing compounds, which may exhibit higher membrane permeability .
  • Reactivity: Chloro derivatives (e.g., ) serve as intermediates for nucleophilic substitutions, whereas amino groups enable direct interactions with biological targets .

Biological Activity

Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Acetamide 2 amino N 2 4 fluorophenyl ethyl C12H14FN2O\text{Acetamide 2 amino N 2 4 fluorophenyl ethyl }\quad \text{C}_{12}\text{H}_{14}\text{F}\text{N}_{2}\text{O}

This structure includes an acetamide group, an amino group, and a 4-fluorophenyl ethyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives. For instance, compounds similar to acetamide, including various acetamide derivatives, were evaluated for their efficacy against several bacterial strains.

Table 1: Antibacterial Activity of Acetamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Acetamide derivative AE. coli0.0195 mg/mL
Acetamide derivative BS. aureus0.0048 mg/mL
Acetamide derivative CC. albicans0.0048 mg/mL

These findings indicate that certain derivatives exhibit potent antibacterial activity, outperforming standard antibiotics like cefadroxil at comparable concentrations .

Antifungal Activity

In addition to antibacterial properties, acetamide derivatives have shown antifungal activity. Compounds were tested against various fungal strains such as Candida albicans and Fusarium oxysporum. The results suggest significant inhibition of fungal growth.

Table 2: Antifungal Activity of Acetamide Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Acetamide derivative DC. albicans16.69 µM
Acetamide derivative EF. oxysporum56.74 µM

These results emphasize the potential of acetamide derivatives as antifungal agents .

Case Studies and Research Findings

  • Study on Anticonvulsant Activity : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were synthesized and evaluated for anticonvulsant activity in animal models. The study concluded that the introduction of fluorine atoms significantly enhanced the anticonvulsant effects due to increased metabolic stability and lipophilicity .
  • Dual Inhibition Mechanism : Research has shown that compounds similar to acetamide can act as dual inhibitors targeting p38 MAPK and PDE4 pathways, which are involved in inflammatory responses. This dual inhibition may provide therapeutic benefits in treating chronic inflammatory diseases .
  • Cytotoxicity and Apoptosis : Another study explored the cytotoxic effects of acetamide derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting potential applications in oncology .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide, and what analytical methods validate its purity?

Methodological Answer:
The synthesis of arylacetamide derivatives typically involves condensation reactions. For example, in a related compound, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide was synthesized by reacting (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with acrylic acid at 60°C for 2 hours under stirring, followed by TLC and qualitative analysis for confirmation . For structural analogs like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, a two-step process using diphenylacetyl chloride and aniline derivatives in dichloromethane with triethylamine as a catalyst is employed, followed by recrystallization from toluene . Purity validation often combines melting point determination, NMR, and single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry .

Basic: How is the compound structurally characterized, and what intermolecular interactions stabilize its crystal lattice?

Methodological Answer:
SC-XRD is critical for structural elucidation. In the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H⋯O hydrogen bonds form six-membered rings, while intermolecular N–H⋯O bonds create infinite chains along the crystallographic c-axis . Similar analyses for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveal dihedral angles between aromatic rings (81.9–85.8°) and hydrogen-bonded chains stabilized by N–H⋯O interactions . These findings highlight the role of hydrogen bonding and π-π stacking in lattice stabilization, which can be probed using crystallographic software like Olex2 or Mercury.

Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of fluorophenyl-substituted acetamides?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during acyl chloride coupling, as seen in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide synthesis .
  • Catalyst : Triethylamine is often used to scavenge HCl, enhancing reaction efficiency .
  • Solvent : Dichloromethane or toluene is preferred for solubility and recrystallization .
  • Stoichiometry : A 1:1 molar ratio of acyl chloride to amine ensures complete conversion, as excess reagent may degrade sensitive fluorophenyl groups. Kinetic studies via HPLC or in situ IR can monitor progress.

Advanced: How should researchers address contradictions in spectral or crystallographic data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bonding motifs) may alter spectral peaks. SC-XRD can resolve this by comparing unit cell parameters with known structures .
  • Dynamic effects : NMR signal splitting due to rotational barriers (e.g., amide bonds) requires variable-temperature NMR or DFT calculations to model conformers.
  • Refinement errors : In crystallography, constraints on H-atom positions (riding model) or isotropic refinement of N–H groups may introduce artifacts. Re-refinement with updated software (e.g., SHELXL) improves accuracy .

Advanced: What computational strategies are suitable for predicting the biological activity of 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide derivatives?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., enzymes with fluorophenyl-binding pockets). The 4-fluorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., halogen position) with activity using descriptors like logP, polar surface area, and Hammett constants. Training sets can include analogs from crystallographic databases .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) using GROMACS or NAMD.

Advanced: What mechanisms underlie the biological activity of fluorophenyl acetamides, and how can they be experimentally validated?

Methodological Answer:
Hypothesized mechanisms include:

  • Enzyme Inhibition : Fluorophenyl groups may block catalytic sites via halogen bonding. Test via enzymatic assays (e.g., fluorescence-based kinetics) with IC50 determination .
  • Receptor Modulation : The acetamide backbone mimics natural ligands (e.g., benzylpenicillin lateral chains). Radioligand binding assays using tritiated compounds can quantify affinity .
  • Cellular Uptake : Fluorine’s lipophilicity enhances membrane permeability. Validate using Caco-2 cell monolayers or PAMPA assays.

Advanced: How can researchers resolve synthetic byproducts or degradation products observed in fluorophenyl acetamide studies?

Methodological Answer:

  • LC-MS/MS : Identify byproducts via high-resolution mass spectrometry and fragmentation patterns.
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and track degradation via HPLC.
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in amide groups) can trace hydrolysis pathways.

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